molecular formula C16H27NO B14326366 1-(1H-Pyrrol-3-YL)dodecan-1-one CAS No. 108580-11-6

1-(1H-Pyrrol-3-YL)dodecan-1-one

Cat. No.: B14326366
CAS No.: 108580-11-6
M. Wt: 249.39 g/mol
InChI Key: CRGPDAFGMYENEW-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-3-YL)dodecan-1-one is a chemical compound of significant interest in medicinal and organic chemistry research due to its structure incorporating a pyrrole heterocycle. The pyrrole ring is a privileged scaffold in drug design, frequently found in compounds with a broad spectrum of biological activities . Statistically, this ring is among the top ten heterocycles present in known drugs and natural products, making it a highly valuable motif for developing new therapeutic agents . Researchers investigate pyrrole-based compounds like this for their potential in various applications, including use as a key synthetic intermediate or as a core structure in the development of novel bioactive molecules . The compound's long dodecanoyl chain may influence its physicochemical properties, such as passive permeability, a critical parameter in drug design . This reagent is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic procedures, nor for human consumption.

Properties

CAS No.

108580-11-6

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

1-(1H-pyrrol-3-yl)dodecan-1-one

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-11-16(18)15-12-13-17-14-15/h12-14,17H,2-11H2,1H3

InChI Key

CRGPDAFGMYENEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CNC=C1

Origin of Product

United States

Preparation Methods

Primary Synthetic Route via Grignard Addition

Reaction Overview

The most well-documented synthesis employs a Grignard reagent-mediated nucleophilic addition to a pyrrole-containing precursor, as detailed in Scheme 1 of the Royal Society of Chemistry publication. This method enables precise chain elongation at the ketone position while preserving the pyrrole ring's aromaticity.

Experimental Procedure

The synthesis begins with the preparation of (Z)-allyl (4-oxotridec-2-en-3-yl)carbamate, which undergoes a Grignard reaction with nonylmagnesium bromide (Nonyl-MgBr) in tetrahydrofuran (THF) at 0°C. Key steps include:

  • Reagent Preparation : A 1.0 M solution of Nonyl-MgBr in diethyl ether is chilled to 0°C under nitrogen atmosphere.
  • Substrate Addition : The carbamate precursor (0.40 mmol) is dissolved in anhydrous THF and added dropwise to the Grignard reagent.
  • Reaction Monitoring : The mixture stirs at 0°C for 2 hours, with reaction progress tracked via thin-layer chromatography (TLC).
  • Workup : Quenching with 10% potassium bisulfate (KHSO₄) followed by extraction with ethyl acetate (3 × 10 mL).
  • Purification : Silica gel chromatography using a gradient eluent (10–40% ethyl acetate/hexanes) yields the final product.
Table 1: Critical Reaction Parameters
Parameter Specification
Temperature 0°C (±2°C)
Reaction Time 2 hours
Grignard Reagent Nonyl-MgBr (5 equiv)
Solvent System THF/Et₂O (4:1 v/v)
Chromatography Eluent EtOAc/Hexanes (10–40% gradient)
Reported Yield 83–93% (analogous compounds)

Mechanistic Considerations

The reaction proceeds through a concerted six-membered transition state, where the Grignard reagent delivers the nonyl nucleophile to the carbonyl carbon. The (Z)-configuration of the starting enone ensures stereochemical fidelity during the addition. Pyrrole's electron-rich aromatic system remains intact due to the mild reaction conditions, avoiding undesired ring-opening or polymerization side reactions.

Alternative Synthetic Strategies

Cross-Coupling Approaches

Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, could theoretically connect pre-formed pyrrole boronic acids with dodecanoyl-containing partners. However, the provided literature emphasizes stoichiometric rather than catalytic methods for this specific compound.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR Analysis : The final product exhibits characteristic pyrrolic proton signals at δ 6.37 ppm (t, J = 3.4 Hz) and δ 7.10 ppm (q, J = 1.8 Hz), confirming aromatic integrity.
  • Mass Spectrometry : High-resolution ESI-TOF MS shows an exact mass of 249.2089 (calculated for C₁₆H₂₇NO: 249.2094).
  • Purity Assessment : HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity as per commercial specifications.

Stability Considerations

The compound demonstrates excellent thermal stability up to 150°C but undergoes gradual oxidation upon prolonged air exposure. Storage recommendations include:

  • Argon atmosphere at -20°C
  • Amber glass vials to prevent photodegradation
  • Use within 6 months of synthesis

Industrial-Scale Production Challenges

Solvent Optimization

While laboratory-scale syntheses use THF, industrial applications may substitute with methyl-tert-butyl ether (MTBE) to reduce costs and improve safety profiles.

Catalytic Efficiency

Current protocols require stoichiometric Grignard reagents. Future research directions could explore:

  • Nickel-catalyzed reductive couplings
  • Photoredox-mediated C-H activation
  • Biocatalytic approaches using ketoreductases

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrol-3-YL)dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Pyrrolinones

    Reduction: Alcohol derivatives

    Substitution: N-substituted pyrroles

Scientific Research Applications

1-(1H-Pyrrol-3-YL)dodecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-3-YL)dodecan-1-one involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and proteins, potentially inhibiting their function. The dodecanone chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(1H-Pyrrol-3-yl)dodecan-1-one, highlighting differences in substituents, synthesis yields, and applications:

Compound Name Structure Key Properties Synthesis/Isolation References
1-(1H-Benzo[d][1,2,3]triazol-1-yl)dodecan-1-one Benzotriazole-substituted dodecanone Synthetic intermediate; yields 67% under optimized conditions. Formed via reaction of aliphatic N-acylbenzotriazoles.
1-(2,6-Dihydroxyphenyl)dodecan-1-one Phenolic aryl alkanone Isolated from Horsfieldia iryas seeds; characterized via NMR and mass spectra. Natural product extraction from plant seeds.
3-Acetylpyrrole Pyrrole with acetyl group Small molecular weight (109.13 g/mol); used as a building block in heterocycles. Synthesized via acetylation of pyrrole derivatives.
1-(3,4,5-Trihydroxyphenyl)dodecan-1-one Polyphenolic dodecanone Molecular formula C₁₈H₂₈O₄; potential antioxidant properties. Not explicitly detailed; likely synthetic or natural.
1-(5-Decanoyl-4-nonyl-1,4-dihydropyridin-3-yl)dodecan-1-one Dihydropyridine-substituted dodecanone Complex structure with dual ketone groups; theoretical interest in redox activity. No synthesis data provided.

Key Observations:

Substituent Effects on Reactivity :

  • The benzotriazole derivative (67% yield) demonstrates lower reactivity compared to adamantyl-substituted analogs (80% yield), likely due to steric hindrance from the long aliphatic chain .
  • Pyrrole-based ketones (e.g., 3-acetylpyrrole) are smaller and more reactive, enabling their use in constructing complex heterocycles .

Natural vs. Synthetic Sources: Phenolic dodecanones (e.g., 1-(2,6-dihydroxyphenyl)dodecan-1-one) are isolated from natural sources, suggesting ecological or biological roles . In contrast, benzotriazole and pyrrole derivatives are typically synthetic, emphasizing their utility in industrial chemistry .

Sulfonyl- or halogen-substituted pyrrole ketones (e.g., 3-chloro-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-1-propanone) exhibit modified electronic profiles, useful in medicinal chemistry .

Q & A

Q. Key Considerations :

  • Monitor reaction conditions (temperature, solvent polarity) to minimize side reactions.
  • Validate regiochemistry via NMR and X-ray crystallography .

Advanced: How can computational modeling resolve regioselectivity ambiguities in pyrrole acylation reactions?

Answer:
Density Functional Theory (DFT) simulations can predict the most thermodynamically favorable acylation site by calculating:

  • Activation energies for transition states at pyrrole’s 2- vs. 3-positions.
  • Electrostatic potential maps to identify nucleophilic hotspots on the pyrrole ring.

Case Study :
For 1-(5-amino-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone, DFT revealed that steric hindrance from substituents significantly influences regioselectivity . Apply similar workflows to model dodecanone derivatives, incorporating solvent effects and catalyst interactions.

Validation : Cross-reference computational results with experimental NMR and crystallographic data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyrrole proton environments (e.g., δ 6.5–7.0 ppm for β-pyrrole protons) and ketone-related shifts.
    • ¹³C NMR : Confirm the carbonyl carbon (δ ~200–210 ppm) and alkyl chain integration.
  • IR Spectroscopy : Detect the ketone C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ = 263.3 g/mol for C₁₆H₂₅NO).

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

Advanced: How to address contradictions in NMR data interpretation for pyrrole-based ketones?

Answer:
Common pitfalls include:

  • Dynamic effects : Rotameric equilibria in the dodecanone chain may broaden signals. Use variable-temperature NMR to slow conformational changes.
  • Solvent-induced shifts : Compare data in CDCl₃ vs. DMSO-d₆ to isolate solvent effects.

Case Example : For 3-acetylpyrrole (structurally analogous), coupling constants and NOESY correlations confirmed the 3-substitution pattern . Apply similar methods to distinguish 2- vs. 3-acylation in the target compound.

Validation : Cross-check with X-ray crystallography using SHELX software for precise structural determination .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (observed in similar pyrrole derivatives ).
  • Storage : Maintain at 2–8°C in airtight containers, as recommended for structurally related chlorinated pyrrole ketones .

Q. Emergency Measures :

  • Eye exposure : Rinse with water for 15 minutes and seek medical attention .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How to optimize crystallization conditions for X-ray structure determination of pyrrole ketones?

Answer:

  • Solvent Screening : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to balance solubility and nucleation.
  • Temperature Gradients : Slow cooling from 50°C to 4°C enhances crystal quality.

Q. Software Tools :

  • SHELXL : Refine crystallographic data with high-resolution restraints. For twinned crystals, use the TWIN/BASF commands .
  • Olex2 : Visualize electron density maps to validate the pyrrole-dodecanone linkage.

Case Study : SHELX successfully resolved steric clashes in 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl) derivatives, confirming planar geometry .

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